molecular formula C10H13NO2 B3023155 3-(4-Methoxyphenyl)propanamide CAS No. 25413-27-8

3-(4-Methoxyphenyl)propanamide

Cat. No. B3023155
CAS RN: 25413-27-8
M. Wt: 179.22 g/mol
InChI Key: KJTPQBNWEZJJBI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propanamide is a compound with the molecular formula C10H13NO2 . It is a derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .


Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)propanamide and its derivatives often involves N-acylation of some primary alkyl-, aryl-, and heterocyclic amines . The reaction of the acid chloride with N,N-dimethylpropane-1,3-diamine and the subsequent action of an ethereal solution of methyl iodide affords 3-{[(3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoyl]amino}-N,N,N-trimethylpropane-1-aminium iodide .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)propanamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

3-(4-Methoxyphenyl)propanamide is used in the synthetic preparation of antimicrobial agents . The compound can undergo various reactions to form different derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)propanamide has a molecular weight of 179.22 . It is a solid at room temperature and has a melting point of 123-125°C . The compound is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

  • Parkinson’s Disease Research Selective Toxicity: N-(4-Methoxyphenyl)-3-chloropropanamide exhibits selective toxicity toward dopaminergic neurons. Researchers have utilized it as a valuable tool to study the mechanisms underlying Parkinson’s disease without affecting other neuronal populations.
  • Antioxidant Properties

    • Thione-Thiol Tautomerism : The compound’s thione-thiol tautomerism allows it to form S-substituted derivatives. These derivatives possess a broad spectrum of biological activities, including potential antioxidant effects .

    Chemical Synthesis and Medicinal Chemistry

    • Building Block : Researchers have employed N-(4-Methoxyphenyl)-3-chloropropanamide as a building block in chemical synthesis and medicinal chemistry. Its unique structure contributes to the development of novel compounds .

    Pharmacological Studies

    • Neuroprotective Effects : Investigations suggest that this compound may have neuroprotective properties, making it relevant for studies related to neurodegenerative diseases .

    Organic Synthesis

    • Substrate for Reactions : N-(4-Methoxyphenyl)-3-chloropropanamide serves as a substrate in various organic reactions, contributing to the synthesis of diverse compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTPQBNWEZJJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351333
Record name 3-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propanamide

CAS RN

25413-27-8
Record name 3-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-methoxyphenyl)propionic acid (20.0 mg, 0.11 mmol) prepared in Reference Synthetic Example 2 was dissolved in tetrahydrofuran (500 μl) in nitrogen atmosphere, and triethylamine (17 μl, 0.12 mmol) and ethyl chloroformate (11 μl, 0.12 mmol) were dropwise added under cooling with ice, followed by stirring for 15 minutes. A 28% ammonia aqueous solution was dropwise added, followed by stirring for 5 minutes, and the reaction solution was poured into water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:2 to 1:2) to give the desired compound 3-(4-methoxyphenyl)propionic acid amide (18.9 mg, 95%) as colorless needle crystals.
Quantity
20 mg
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reactant
Reaction Step One
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17 μL
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11 μL
Type
reactant
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500 μL
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solvent
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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